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Compound of Interest

Compound Name: C646

Cat. No.: B1668185 Get Quote

An in-depth exploration of the potent and selective p300/CBP histone acetyltransferase

inhibitor, C646, providing researchers, scientists, and drug development professionals with a

comprehensive understanding of its biological impact and methodologies for its study.

C646 is a cell-permeable, small molecule that acts as a competitive inhibitor of the histone

acetyltransferases (HATs) p300 and CREB-binding protein (CBP), with a reported inhibition

constant (Ki) of 400 nM.[1][2][3][4] By competing with acetyl-CoA, C646 effectively blocks the

acetylation of histone and non-histone protein substrates, leading to a wide range of biological

effects.[1][2][3][5] This technical guide delves into the core biological consequences of C646
treatment, presenting quantitative data, detailed experimental protocols, and visual

representations of the key signaling pathways and workflows involved in its investigation.

Quantitative Data on C646 Activity
The efficacy of C646 has been quantified across various experimental systems. The following

tables summarize key inhibitory concentrations and dose-dependent effects.

Table 1: Inhibitory Activity of C646
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Parameter Value Target/System Reference

Ki 400 nM p300 (cell-free assay) [1][2][3][4]

Inhibition of p300 86% at 10 µM In vitro [1][5]

IC50 1.6 µM p300 HAT activity [3]

IC50 26.09 µM

Antiproliferative

activity in MCF7 cells

(6 days)

[1]

IC50 7.8 µM

Antiproliferative

activity in T47D cells

(6 days)

[1]

IC50 3.4 µM p300 mutant T1411A [3]

IC50 7 µM p300 mutant Y1467F [3]

IC50 5 µM p300 mutant W1466F [3]

IC50 2.5 µM p300 mutant R1410A [3]

Table 2: Cellular Effects of C646 at Various Concentrations
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Concentration Effect Cell Line/System Reference

10-50 µM

Downregulation of

Histone H3K9,

H3K18, and H3K27

acetylation

PSN1 and MIAPaCa2

pancreatic cancer

cells

[6]

20 µM Induction of apoptosis

Androgen-sensitive

and castration-

resistant prostate

cancer cell lines

[1][5]

20 µM

Decreased expression

of PLK1, αSMA, and

COLI

TGFβ-activated LX2

cells
[2]

25 µM

Reduction of histone

H3 and H4 acetylation

levels

Mouse fibroblast cell

lines
[1][4][5]

30 µM

Inhibition of Cyclin B1

and CDK1 mRNA

expression

PSN1 and MIAPaCa2

pancreatic cancer

cells

[7]

40 µmol/L
IC50 for inhibition of

proliferation

Goat adipose-derived

stem cells (gADSCs)
[2]

Core Biological Effects of C646
C646 exerts a profound influence on fundamental cellular processes, primarily through its

inhibition of p300/CBP-mediated acetylation.

1. Histone Acetylation:

The primary mechanism of C646 involves the direct inhibition of p300/CBP histone

acetyltransferase activity. This leads to a dose-dependent reduction in the acetylation of

various histone lysine residues, including H3K9, H3K18, and H3K27.[6] This alteration in the

histone code results in a more condensed chromatin structure, thereby restricting the access of

transcription factors to DNA and leading to the repression of gene expression.
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2. Cell Cycle Arrest:

Numerous studies have demonstrated that C646 can induce cell cycle arrest, often in the G1 or

G2/M phase, in various cancer cell lines.[8][9][10] This effect is frequently associated with the

downregulation of key cell cycle regulatory proteins such as Cyclin D1, Cyclin B1, and CDK1.

[7][8][10]

3. Apoptosis:

C646 is a potent inducer of apoptosis in a variety of cancer cells.[8][9] The pro-apoptotic effects

are often mediated through the modulation of Bcl-2 family proteins, leading to an increased

Bax/Bcl-2 ratio, and the activation of caspase cascades.[8] In some contexts, C646-induced

apoptosis is linked to the accumulation of p53 and its downstream target, p21.[2]

4. Autophagy:

In addition to apoptosis, C646 has been shown to induce autophagy in certain cell types. This

process of cellular self-digestion can act as a survival mechanism in some contexts, while in

others, it can contribute to cell death.

5. Signaling Pathway Modulation:

C646 impacts several critical signaling pathways that are often dysregulated in disease:

NF-κB Pathway: C646 can inhibit the NF-κB signaling pathway by preventing the p300-

mediated acetylation of the p65 subunit, which is crucial for its transcriptional activity.[11]

This leads to a reduction in the expression of pro-inflammatory and pro-survival genes.[11]

[12]

p53 Pathway: By inhibiting p300/CBP, C646 can influence the acetylation status of p53, a

key tumor suppressor protein. This can affect p53 stability and its ability to regulate target

genes involved in cell cycle arrest and apoptosis.

Wnt Signaling: p300/CBP acts as a coactivator for β-catenin, a central component of the Wnt

signaling pathway. C646 can disrupt this interaction, thereby inhibiting Wnt-mediated gene

transcription.
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Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to

investigate the biological effects of C646.

Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

96-well plates

Cell culture medium

C646 stock solution (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-

dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and allow them to

adhere overnight.

Treat the cells with various concentrations of C646 (and a vehicle control, e.g., DMSO) for

the desired time period (e.g., 24, 48, or 72 hours).

For MTT assay:

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at

37°C.

Remove the medium and add 100-200 µL of solubilization solution to dissolve the

formazan crystals.
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For MTS assay:

Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at

37°C.[13]

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for

MTS) using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Histone Acetylation
This technique is used to detect changes in the acetylation levels of specific histone proteins.

Materials:

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels (high percentage, e.g., 15% or 4-20% gradient)

Transfer buffer

Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)[14][15]

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27, anti-total H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Treat cells with C646 for the desired time and at the appropriate concentration.

Lyse the cells in lysis buffer and determine the protein concentration.
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Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a nitrocellulose or PVDF membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detect the signal using a chemiluminescent substrate and an imaging system.

Normalize the acetylated histone signal to the total histone signal to account for any

variations in loading.

Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, thereby measuring long-term

cell survival and reproductive integrity.

Materials:

6-well plates or petri dishes

Cell culture medium

C646 stock solution

Trypsin-EDTA

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:
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Treat cells with C646 for a defined period (e.g., 24 hours).

After treatment, trypsinize the cells and perform a cell count.

Seed a low and precise number of cells (e.g., 200-1000 cells per well) into new 6-well plates

containing fresh, drug-free medium.

Incubate the plates for 1-3 weeks, allowing colonies to form.

Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with

crystal violet solution for 15-30 minutes.

Gently wash the plates with water to remove excess stain and allow them to air dry.

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Calculate the plating efficiency and surviving fraction for each treatment condition.

Immunoprecipitation (IP)
This technique is used to isolate a specific protein (e.g., p300) and its interacting partners.

Materials:

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase

inhibitors

Primary antibody specific to the target protein (e.g., anti-p300)

Protein A/G magnetic beads or agarose beads

Wash buffer

Elution buffer or Laemmli sample buffer

Procedure:

Lyse cells treated with or without C646 in a non-denaturing lysis buffer.
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Pre-clear the lysate by incubating with beads to reduce non-specific binding.

Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at

4°C with gentle rotation.

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to

capture the antibody-protein complexes.

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in

Laemmli sample buffer.

Analyze the eluted proteins by western blotting using antibodies against the protein of

interest or its potential interacting partners.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by C646 can aid in understanding its

mechanism of action. The following diagrams, generated using the DOT language, illustrate a

key signaling pathway and a typical experimental workflow.

C646 Inhibition of the NF-κB Signaling Pathway
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Caption: C646 inhibits NF-κB signaling by blocking p300/CBP-mediated acetylation of p65.
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General Experimental Workflow for Investigating C646
Effects
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Caption: A typical workflow for studying the cellular effects of C646.

In conclusion, C646 is a valuable tool for dissecting the roles of p300/CBP in health and

disease. Its ability to modulate histone acetylation, cell cycle progression, apoptosis, and key
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signaling pathways makes it a compound of significant interest for basic research and as a

potential therapeutic agent, particularly in the context of cancer. The experimental protocols

and workflows provided in this guide offer a solid foundation for researchers to explore the

multifaceted biological effects of this potent inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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